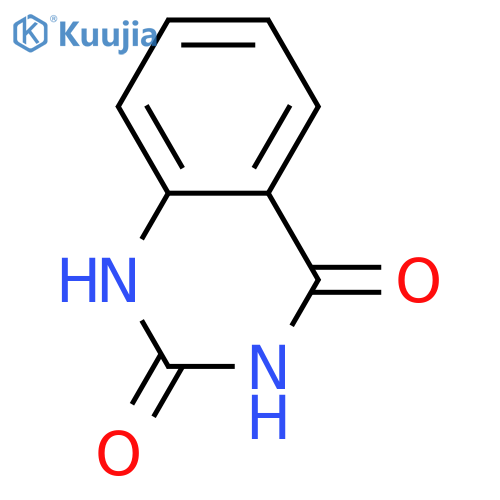

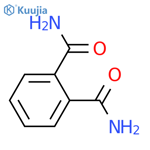

A green, facile, and one-pot synthesis of 2,4-(1H,3H)-quinazolinediones under microwave irradiations

,

Chemistry Letters,

2005,

34(10),

1438-1439